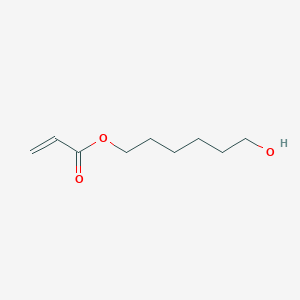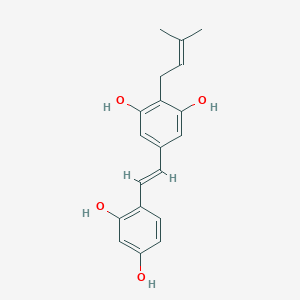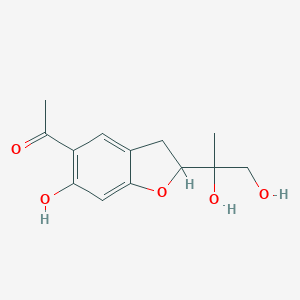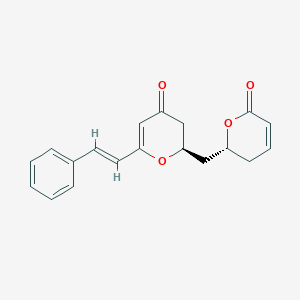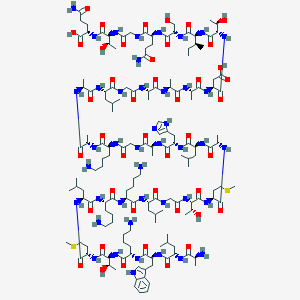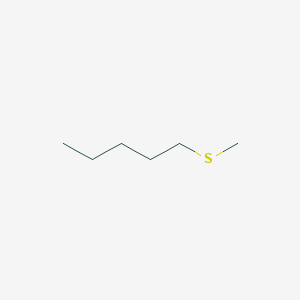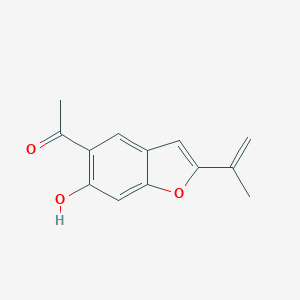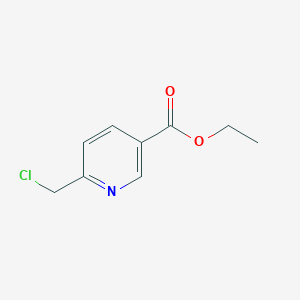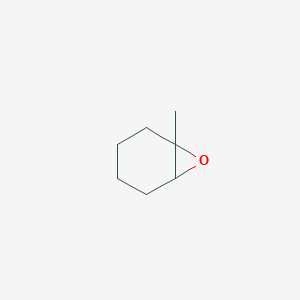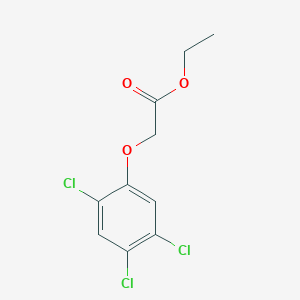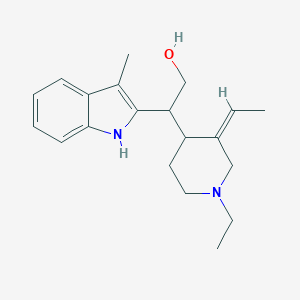
beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It was first synthesized in 2003 by a team of researchers led by Daniele Piomelli at the University of California, Irvine. Since then, URB597 has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and pain.
Mécanisme D'action
The mechanism of action of beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol is based on its ability to inhibit FAAH. FAAH is an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol increases the levels of anandamide in the brain, which has been shown to have anxiolytic, antidepressant, and analgesic effects. beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol has also been shown to increase the levels of other endocannabinoids such as 2-arachidonoylglycerol (2-AG).
Effets Biochimiques Et Physiologiques
Beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol has been shown to have anxiolytic, antidepressant, and analgesic effects in preclinical studies. It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease. beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol has been shown to increase the levels of endocannabinoids such as anandamide and 2-AG in the brain, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol is its selectivity for FAAH, which makes it a useful tool for studying the role of endocannabinoids in various diseases. However, beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol has a short half-life in vivo, which limits its therapeutic potential. In addition, beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol has been shown to have off-target effects, which may complicate its interpretation in some experiments.
Orientations Futures
Future research on beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol should focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to increase its therapeutic potential. In addition, more studies are needed to understand the off-target effects of beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol and to develop more selective inhibitors of FAAH. Finally, clinical trials are needed to determine the safety and efficacy of beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol in humans for various diseases.
Méthodes De Synthèse
Beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol is synthesized through a multi-step process that involves the coupling of an indole derivative with an ethylidene-piperidine intermediate. The final product is obtained by reduction of the resulting ketone with sodium borohydride. The synthesis of beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol has been extensively studied for its potential therapeutic applications in various diseases. It is a potent inhibitor of FAAH, an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol increases the levels of anandamide in the brain, which has been shown to have anxiolytic, antidepressant, and analgesic effects.
Propriétés
Numéro CAS |
1850-31-3 |
|---|---|
Nom du produit |
beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol |
Formule moléculaire |
C20H28N2O |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-[(3Z)-1-ethyl-3-ethylidenepiperidin-4-yl]-2-(3-methyl-1H-indol-2-yl)ethanol |
InChI |
InChI=1S/C20H28N2O/c1-4-15-12-22(5-2)11-10-17(15)18(13-23)20-14(3)16-8-6-7-9-19(16)21-20/h4,6-9,17-18,21,23H,5,10-13H2,1-3H3/b15-4+ |
Clé InChI |
QDPQUPYIXUARDK-SYZQJQIISA-N |
SMILES isomérique |
CCN1CCC(/C(=C/C)/C1)C(CO)C2=C(C3=CC=CC=C3N2)C |
SMILES |
CCN1CCC(C(=CC)C1)C(CO)C2=C(C3=CC=CC=C3N2)C |
SMILES canonique |
CCN1CCC(C(=CC)C1)C(CO)C2=C(C3=CC=CC=C3N2)C |
Synonymes |
β-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B158286.png)
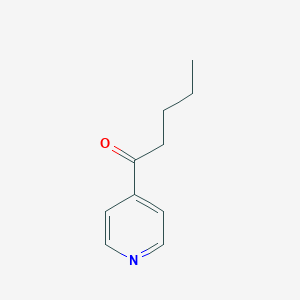
![(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one](/img/structure/B158290.png)

